molecular formula C13H8F2N2O5 B2446025 (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,4-difluorobenzoate CAS No. 868679-82-7

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,4-difluorobenzoate

Cat. No.: B2446025
CAS No.: 868679-82-7
M. Wt: 310.213
InChI Key: GZTDCEUQJIDKGL-UHFFFAOYSA-N
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Description

The compound “(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,4-difluorobenzoate” is a complex organic molecule. It likely contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The molecule also seems to have a benzoate group, which is a common moiety in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound likely includes a pyridine ring and a benzoate group, as mentioned above. The “6-methyl-3-nitro-2-oxo” part suggests that the pyridine ring is substituted with a methyl group at the 6-position, a nitro group at the 3-position, and a carbonyl group at the 2-position .

Scientific Research Applications

Cycloaddition Reactions

Cycloaddition reactions are fundamental in synthetic chemistry, providing a pathway to diverse and complex molecular architectures. For instance, Katritzky et al. (1980) explored cycloaddition reactions of isonitrosoflavanone esters with Schiff bases and with heteroaromatic rings, forming compounds with potential applications in material science and pharmaceuticals. Such studies highlight the utility of incorporating pyridinyl and fluorobenzoyl moieties into cyclic compounds through cycloaddition reactions, which could be relevant to understanding the applications of "(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,4-difluorobenzoate" (Katritzky et al., 1980).

Oxidation and Functionalization

Research on the oxidation of substituted anilines to nitroso-compounds by Nunno et al. (1970) illustrates the synthetic versatility and functionalization of aromatic compounds, potentially enhancing their reactivity and introducing novel properties. This kind of research could provide foundational knowledge for the functionalization of compounds related to "this compound," emphasizing the role of nitro and fluoro substituents in chemical synthesis and material properties (Nunno et al., 1970).

Crystal Structure Analysis

The determination of crystal structures through techniques like X-ray diffraction plays a crucial role in understanding the molecular geometry and potential interactions of complex compounds. For example, Rybakov et al. (2001) conducted crystal structure determination of a related compound, providing insights into the arrangement and potential intermolecular interactions within crystalline materials. Such analyses are essential for designing materials with specific properties, including pharmaceuticals and advanced materials (Rybakov et al., 2001).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. Without more information, it’s difficult to speculate on this .

Properties

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,4-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2N2O5/c1-6-4-10(11(17(20)21)12(18)16-6)22-13(19)7-2-3-8(14)9(15)5-7/h2-5H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTDCEUQJIDKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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